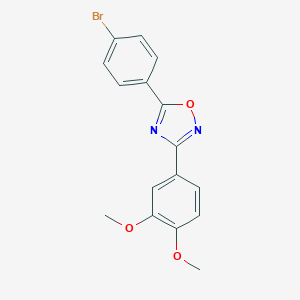![molecular formula C6H2N4S2 B398312 [1,2,5]Thiadiazolo[3,4-g][2,1,3]benzothiadiazole CAS No. 211-16-5](/img/structure/B398312.png)
[1,2,5]Thiadiazolo[3,4-g][2,1,3]benzothiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1,2,5]Thiadiazolo[3,4-g][2,1,3]benzothiadiazole is a heterocyclic compound that has garnered significant interest in the field of organic electronics. This compound is known for its electron-withdrawing properties, making it a valuable building block for the synthesis of organic semiconductors, particularly in the development of organic light-emitting diodes (OLEDs) and organic solar cells .
作用机制
Target of Action
It is known that this compound is a part of the electron donor-acceptor (d-a) systems based on the benzo [c] [1,2,5]thiadiazole (btz) motif . These systems have been extensively researched for use in photovoltaics or as fluorescent sensors .
Mode of Action
The mode of action of [1,2,5]Thiadiazolo[3,4-g][2,1,3]benzothiadiazole involves its interaction with its targets, leading to changes in the electronic structure and electron delocalization . The BTZ unit induces strong intramolecular charge transfer and expands the absorption across a wide spectral range . The flexible alkyl chain substituted on thiophene inhibits over-aggregation and affords more rotation space, leading to suppressed radiative transition and efficient solar-thermal conversion .
Biochemical Pathways
It is known that the compound plays a significant role in the synthesis of organic dyes, which have various applications in optoelectronics .
Pharmacokinetics
The compound’s optoelectronic and photophysical properties can be systematically modified by varying the donor groups while keeping the btz acceptor group the same .
Result of Action
The molecular and cellular effects of this compound’s action involve changes in the electronic structure and electron delocalization . This leads to efficient solar-thermal conversion . The compound also plays a significant role in the synthesis of organic dyes, which have various applications in optoelectronics .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, light is a crucial factor, as the compound is used in photovoltaics and as fluorescent sensors . The compound’s optoelectronic and photophysical properties can be systematically modified by varying the donor groups while keeping the BTZ acceptor group the same .
生化分析
Biochemical Properties
It is known that the compound has a significant electron affinity, which determines its electron deficiency This property could potentially influence its interactions with enzymes, proteins, and other biomolecules in biochemical reactions
Molecular Mechanism
It is known that the compound has a significant electron affinity, which could potentially influence its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
准备方法
The synthesis of [1,2,5]Thiadiazolo[3,4-g][2,1,3]benzothiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,1,3-benzothiadiazole with sulfur and nitrogen sources under high-temperature conditions . Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
化学反应分析
[1,2,5]Thiadiazolo[3,4-g][2,1,3]benzothiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of thiols or amines.
Common reagents used in these reactions include halogens, metal catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and the nature of the substituents on the benzothiadiazole ring .
科学研究应用
[1,2,5]Thiadiazolo[3,4-g][2,1,3]benzothiadiazole has a wide range of applications in scientific research:
相似化合物的比较
[1,2,5]Thiadiazolo[3,4-g][2,1,3]benzothiadiazole is often compared with other electron-deficient heterocycles, such as:
2,1,3-Benzothiadiazole: Similar in structure but with different electronic properties, making it suitable for different applications.
Benzo[1,2-d4,5-d’]bis([1,2,3]thiadiazole): Known for its higher electron affinity and different reactivity patterns.
The uniqueness of this compound lies in its specific electronic properties and its ability to form stable conjugated systems, making it highly valuable in the field of organic electronics .
属性
IUPAC Name |
[1,2,5]thiadiazolo[3,4-g][2,1,3]benzothiadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2N4S2/c1-2-4-6(10-12-8-4)5-3(1)7-11-9-5/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZIWFHXCHAYULH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C3=NSN=C31 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2N4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3,4-dimethylphenyl)-2-[2-(4-ethoxyanilino)-4-oxo-1,3-thiazol-5-yl]acetamide](/img/structure/B398230.png)
![methyl 2-[[2-[2-[(2E)-2-[1-(4-methylphenyl)ethylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetyl]amino]benzoate](/img/structure/B398233.png)
![2-[2-(4-chloroanilino)-4-oxo-1,3-thiazol-5-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B398235.png)
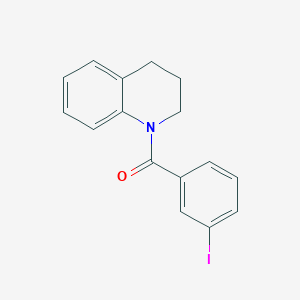
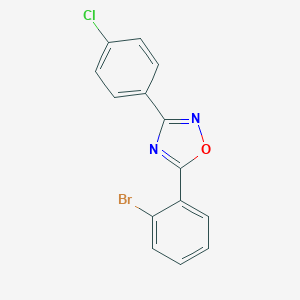



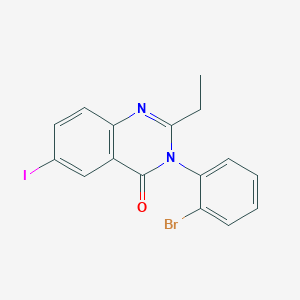
![tert-butyl N-[(3-bromobenzoyl)amino]carbamate](/img/structure/B398245.png)
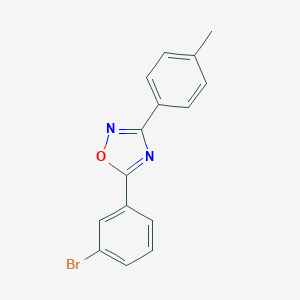
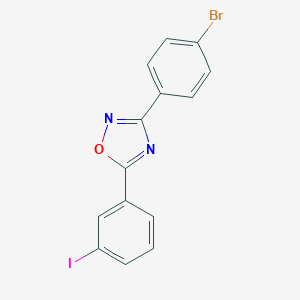
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-iodobenzamide](/img/structure/B398251.png)
